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Compound of Interest

Compound Name: ABTS diammonium salt

Cat. No.: B7809020 Get Quote

Welcome to the technical support center for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-

sulfonic acid)) assay. This resource is designed for researchers, scientists, and drug

development professionals to provide troubleshooting guidance and answers to frequently

asked questions encountered during the determination of antioxidant capacity.

Troubleshooting Guides and FAQs
This section addresses common problems and questions in a direct question-and-answer

format to help you resolve specific issues in your experiments.

ABTS Radical Solution Preparation
Q1: What is the correct color of a properly prepared ABTS radical cation (ABTS•+) stock

solution, and what should I do if it's incorrect?

A properly generated ABTS•+ stock solution should exhibit a characteristic blue-green color.[1]

If your solution appears grey, is very light, or shows no color change after the incubation period,

it indicates a problem with the radical generation process.[1]

Troubleshooting Steps:

Verify Reagent Ratio: Ensure the correct final concentrations of 7 mM ABTS and 2.45 mM

potassium persulfate were used.[1] An improper ratio can lead to the formation of other

products.[1]
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Check Reagent Quality: Use fresh, high-quality ABTS diammonium salt and potassium

persulfate.

Ensure Purity: Use ultrapure water and ensure all glassware is scrupulously clean to avoid

contamination.[1]

Q2: How long is the ABTS•+ stock solution stable, and how should it be stored?

The stability of the ABTS•+ radical solution can be a point of discussion, but it is generally

stable for more than two days when stored in the dark at room temperature.[1] For longer-term

storage, refrigeration at 4°C is recommended, which can extend stability to a few months.[1] It

is crucial to protect the solution from light during storage and use.[1]

Q3: Why is a 12-16 hour incubation period necessary for the ABTS•+ solution preparation?

The reaction between ABTS and potassium persulfate to generate the ABTS•+ radical is a slow

process.[1] An incubation period of 12-16 hours in the dark at room temperature is essential for

the complete formation of the radical cation, which results in a stable solution for the assay.[1]

[2]

Q4: My ABTS•+ working solution absorbance is not 0.70 ± 0.02 at 734 nm. What should I do?

The ABTS•+ stock solution must be diluted with a suitable solvent (e.g., ethanol or phosphate-

buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm before use.[1][3] This

standardized starting absorbance is critical for reproducible results.[1] If your absorbance is too

high, add more solvent in small increments. If it is too low, you may need to prepare a fresh

stock solution, ensuring the 12-16 hour incubation was complete.

Assay Procedure and Measurement
Q5: My absorbance readings are inconsistent and not reproducible. What are the likely

causes?

Inconsistent absorbance readings in the ABTS assay can stem from several factors:

Incomplete Reaction: A fixed, short incubation time may not be sufficient for all antioxidants

to fully react, especially slow-reacting compounds.[3] This is a primary cause of variability.
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pH Sensitivity: The antioxidant activity of some compounds, such as peptides and amino

acids, is highly pH-dependent.[4][5]

Reagent Instability: Ensure you are using a freshly prepared and properly diluted ABTS•+

working solution for each experiment.[3]

Temperature Fluctuations: Perform the assay at a constant room temperature.[2]

Incomplete Mixing: Ensure thorough mixing of the sample with the ABTS•+ solution.[2]

Q6: I am working with peptides, and my results are variable. What special considerations

should I take?

When assessing the antioxidant activity of peptides, it's important to be aware of the following:

Slow Reaction Kinetics: Peptides containing tyrosine, tryptophan, and cysteine often exhibit

slow reaction kinetics with the ABTS radical.[6] A short incubation time of 6-10 minutes is

often insufficient for the reaction to reach completion, leading to an underestimation of

antioxidant capacity.[5][6]

pH Dependence: The radical scavenging activity of certain amino acid residues is highly

dependent on the pH of the reaction medium.[6] It is crucial to control and report the pH of

the assay.

Biphasic Kinetic Pattern: Many amino acids and peptides show a biphasic kinetic pattern,

with a fast initial reaction followed by a slow secondary phase.[5][6]

Q7: My sample is colored. How do I prevent interference with the absorbance reading?

If your sample has inherent color that absorbs near 734 nm, it can interfere with the assay.[7]

To correct for this, you should run a sample blank containing the sample and the solvent but

without the ABTS•+ solution.[7] Subtract the absorbance of the sample blank from your sample

reading.[7]

Q8: What is the correct wavelength to measure the absorbance, and why?
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The absorbance of the ABTS•+ solution should be measured at 734 nm.[1] While the radical

cation has other absorption maxima (415, 645, 815 nm), 734 nm is the preferred wavelength to

minimize potential interference from colored samples.[1][8]

Data Interpretation and Optimization
Q9: My standard curve is not linear. What could be the problem?

Issues with the linearity of the standard curve (e.g., using Trolox) can arise from:

Solvent Mismatch: Ensure that the solvent used to dissolve your standards and samples is

compatible with the assay. Some recommendations suggest preparing ABTS and Trolox

solutions in a phosphate buffer (e.g., 50 mM, pH 7.2) and minimizing the alcohol content

from the sample.[9]

Inappropriate Concentration Range: If your sample concentrations are too high, you may see

a rapid scavenging of the radical, leading to non-linearity. It is advisable to test several

dilutions of your samples.[10] The recommended inhibition range is typically between 5-35%.

[3][10]

Q10: How do I determine the optimal incubation time for my specific samples?

Given that different antioxidants react at different rates, a kinetic study is often necessary to

determine the optimal incubation time.[3]

Kinetic Measurement: Instead of a single endpoint reading, measure the absorbance at

regular intervals (e.g., every 2 minutes for the first 10 minutes, then every 5-10 minutes) for

up to 60-90 minutes, or until the absorbance stabilizes.[3]

Plotting the Data: Plot the percentage of inhibition against time for each sample. The optimal

incubation time is the point at which the curve plateaus, indicating the reaction has reached

its endpoint.[3]

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the ABTS assay

protocol.
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Table 1: Reagent Preparation and Specifications

Parameter Recommended Value Notes

ABTS Stock Concentration 7 mM
Dissolve in ultrapure water.[1]

[11]

Potassium Persulfate Stock

Concentration
2.45 mM

Dissolve in ultrapure water.[1]

[11]

ABTS•+ Generation Incubation

Time
12-16 hours

In the dark at room

temperature.[1][2]

ABTS•+ Working Solution

Absorbance
0.70 ± 0.02 At 734 nm.[1][3]

Standard (e.g., Trolox) Stock

Solution
1 mM Dissolve in ethanol.[11]

Table 2: Assay Conditions and Measurement Parameters

Parameter
Recommended
Value/Range

Notes

Wavelength for Absorbance

Measurement
734 nm

Minimizes interference from

colored samples.[1][8]

Recommended Sample

Inhibition Range
5-35%

Dilute samples as necessary to

fall within this range.[3][10]

Standard Incubation Time (for

fast-reacting antioxidants)
5-30 minutes

A 6-minute incubation is

commonly cited in modified

protocols.[3][12]

Extended Incubation Time (for

slow-reacting antioxidants)
Up to 60-90 minutes

Determine the optimal time

through a kinetic study.[3]

Reaction pH Varies; maintain consistency

The ABTS assay is stable over

a wide pH range, but the

activity of some antioxidants is

pH-dependent.[4][13]
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Experimental Protocols
Protocol 1: Preparation of ABTS•+ Working Solution

Prepare Stock Solutions:

Prepare a 7 mM ABTS solution by dissolving the appropriate amount of ABTS
diammonium salt in ultrapure water.[1]

Prepare a 2.45 mM potassium persulfate solution by dissolving the appropriate amount in

ultrapure water.[1]

Generate ABTS•+ Radical Cation:

Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1

volume ratio.[14]

Allow the mixture to stand in the dark at room temperature for 12-16 hours. This will result

in a dark blue-green ABTS•+ stock solution.[1][2]

Prepare ABTS•+ Working Solution:

Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or

phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1]

[3] This is your working solution.

Protocol 2: Standard ABTS Assay (Endpoint Method)

Prepare Standards and Samples:

Prepare a series of dilutions of an antioxidant standard (e.g., Trolox).

Prepare dilutions of your test samples.

Assay Procedure:

In a 96-well microplate, add a small volume (e.g., 10-20 µL) of each standard or sample

dilution to the wells.[2][11]
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Add a larger volume (e.g., 180-200 µL) of the ABTS•+ working solution to each well to

initiate the reaction.[2][11]

Use a suitable solvent as a blank.

Incubation and Measurement:

Incubate the plate at room temperature in the dark for a predetermined time (e.g., 6

minutes for fast-reacting compounds, or an optimized time for your samples).[2][12]

Measure the absorbance at 734 nm using a microplate reader.

Calculation:

Calculate the percentage of ABTS•+ scavenging activity for each standard and sample.

Plot a standard curve of the percentage of inhibition versus the concentration of the

standard.

Determine the antioxidant capacity of your samples from the standard curve, often

expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
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ABTS Assay Experimental Workflow

Reagent Preparation

Assay Procedure

Data Analysis

Prepare 7 mM ABTS
Stock Solution

Mix ABTS and K2S2O8
(1:1 ratio)

Prepare 2.45 mM K2S2O8
Stock Solution

Incubate 12-16h
in the dark

ABTS•+ Stock Solution
(Blue-Green)

Dilute with solvent to
Abs = 0.70 ± 0.02 at 734 nm

ABTS•+ Working Solution

Add ABTS•+ Working Solution

Prepare Sample and
Standard Dilutions

Add Samples/Standards
to Microplate

Incubate (e.g., 6 min)
in the dark

Measure Absorbance
at 734 nm

Calculate % Inhibition

Plot Standard Curve

Determine Antioxidant Capacity
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Troubleshooting Inconsistent ABTS Results

Inconsistent Results

Is a fixed incubation
time being used?

Perform kinetic study to find
optimal incubation time.

Yes

Are samples pH-sensitive
(e.g., peptides)?

No

Verify and control buffer pH.
Ensure consistency.

Yes

Are samples highly
concentrated?

No

Dilute samples and standards
until inhibition is 5-35%.

Yes

Is the ABTS•+ working
solution fresh?

No

Prepare fresh working solution
for each experiment.

No

Reproducible Results

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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